Perilloside A
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
141206-20-4 |
|---|---|
Molecular Formula |
C16H26O6 |
Molecular Weight |
314.37 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(4S)-4-prop-1-en-2-ylcyclohexen-1-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C16H26O6/c1-9(2)11-5-3-10(4-6-11)8-21-16-15(20)14(19)13(18)12(7-17)22-16/h3,11-20H,1,4-8H2,2H3/t11-,12-,13-,14+,15-,16-/m1/s1 |
InChI Key |
YUTAFQVKXLDYFG-YTQIUSBHSA-N |
SMILES |
CC(=C)C1CCC(=CC1)COC2C(C(C(C(O2)CO)O)O)O |
Isomeric SMILES |
CC(=C)[C@H]1CCC(=CC1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
CC(=C)C1CCC(=CC1)COC2C(C(C(C(O2)CO)O)O)O |
Synonyms |
perilloside A |
Origin of Product |
United States |
Natural Occurrence and Botanical Origins of Perilloside a
Primary Botanical Sources of Perilloside A
Perilla frutescens (L.) Britton as a Principal Source
The primary botanical source of this compound is Perilla frutescens (L.) Britton, a member of the Lamiaceae (mint) family. jst.go.jpscielo.brnih.gov This plant is an annual herb and is widely cultivated and consumed in many East Asian countries. nih.govmdpi.com Research has consistently identified the leaves of Perilla frutescens as the main repository of this compound. jst.go.jpnih.gov
Studies have successfully isolated and characterized this compound from the fresh leaves of this plant. capes.gov.br Further investigations into the chemical constituents of Perilla frutescens have revealed the presence of a series of related monoterpene glucosides, including Perilloside B, Perilloside C, and Perilloside D, underscoring the plant's significance as a source of these compounds. capes.gov.brmdpi.com
Other Plant Species Exhibiting Related Monoterpene Glucoside Constituents
While Perilla frutescens is the most prominent source of this compound, the broader class of monoterpene glucosides is found in a variety of other plants. For instance, related compounds have been identified in species such as Nicandra physaloides and Rhodiola sachalinensis. jst.go.jp The essential oils of plants like lavandin, peppermint, spearmint, cherries, and celery seeds are also known to contain monoterpenes, which are precursors to these glycosides. acs.org The investigation of such species is crucial for understanding the distribution and diversity of monoterpene glucosides in the plant kingdom.
Phytogeographical Distribution Relevant to this compound Research
The geographical distribution of Perilla frutescens is predominantly concentrated in East Asia. scielo.br Countries such as China, Japan, Korea, and Vietnam are regions where this plant is widely distributed and has a long history of cultivation. nih.govmdpi.com This distribution is significant for research into this compound, as it dictates the primary locations for sourcing plant material for phytochemical analysis. The plant exhibits different chemotypes, including green, red, and bicolored varieties, which are distributed across these regions. mdpi.com The variation in morphological characters of Perilla frutescens accessions between Korea and China suggests that geographical location may influence the plant's characteristics. plantbreedbio.org
Influence of Environmental Factors on this compound Production in Plants
The production of secondary metabolites in plants, including monoterpene glucosides like this compound, is influenced by a range of environmental factors. nih.govd-nb.info These factors can include light, temperature, water availability, and nutrition. oregonstate.edu For example, light quantity, quality, and duration are known to affect photosynthesis and the production of plant compounds. oregonstate.edu Temperature can influence most plant processes, including the synthesis of secondary metabolites. oregonstate.edu
While general studies have shown that environmental stress can alter the production of phytochemicals in medicinal plants, specific research on how these factors directly impact the concentration of this compound in Perilla frutescens is an area that warrants further investigation. d-nb.infomedicaljournalshouse.com Understanding these influences is critical for optimizing cultivation practices to potentially enhance the yield of this compound for research and other applications.
Data Tables
Table 1: Botanical Sources of this compound and Related Compounds
| Compound | Primary Botanical Source | Plant Part |
| This compound | Perilla frutescens (L.) Britton | Leaves |
| Perilloside B | Perilla frutescens (L.) Britton | Leaves |
| Perilloside C | Perilla frutescens (L.) Britton | Leaves |
| Perilloside D | Perilla frutescens (L.) Britton | Leaves |
| Related Monoterpene Glucosides | Nicandra physaloides | Fruits |
| Related Monoterpene Glucosides | Rhodiola sachalinensis | Roots |
Table 2: Phytogeographical Distribution of Perilla frutescens
| Region | Countries | Significance |
| East Asia | China, Japan, Korea, Vietnam | Primary region of cultivation and natural distribution. nih.govmdpi.com |
Biosynthesis and Metabolic Pathways of Perilloside a in Planta
Proposed Biosynthetic Precursors of Perilloside A
The molecular structure of this compound originates from two distinct biosynthetic routes: the terpenoid pathway for the aglycone (non-sugar) portion and primary carbohydrate metabolism for the glucose unit.
The aglycone of this compound is a monoterpenoid. The universal precursors for all terpenoids in plants are the five-carbon isomers, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.comviper.ac.in These fundamental building blocks are primarily synthesized via the methylerythritol phosphate (B84403) (MEP) pathway, which operates within the plastids of plant cells. mdpi.com
The key steps leading to the monoterpene backbone are as follows:
Formation of Geranyl Diphosphate (GPP): One molecule of IPP and one molecule of DMAPP are condensed in a head-to-tail fashion by the enzyme GPP synthase (GPPS). This reaction forms geranyl diphosphate (GPP), a 10-carbon intermediate that is the direct precursor to all monoterpenes. researchgate.net
Monoterpene Synthesis: GPP is then cyclized or otherwise modified by a class of enzymes known as terpene synthases (TPS) to create the diverse array of monoterpene skeletons. researchgate.net For this compound, it is proposed that GPP is first converted into a cyclic monoterpene, such as (-)-limonene, which subsequently undergoes hydroxylation reactions to form the specific aglycone, likely a derivative of perillyl alcohol. researchgate.net
The glycosidic portion of this compound is D-glucose. Glucose is a product of photosynthesis and a central molecule in primary metabolism. nih.gov For incorporation into a glycoside, glucose must first be activated. This typically involves its conversion to a nucleotide sugar, most commonly Uridine Diphosphate-glucose (UDP-glucose), a high-energy donor molecule primed for the glycosylation reaction.
Table 1: Proposed Biosynthetic Precursors for this compound
| Component | Precursor Molecule | Biosynthetic Pathway |
| Aglycone (Monoterpenoid) | Isopentenyl Diphosphate (IPP) | Methylerythritol Phosphate (MEP) Pathway |
| Dimethylallyl Diphosphate (DMAPP) | Methylerythritol Phosphate (MEP) Pathway | |
| Geranyl Diphosphate (GPP) | Terpenoid Biosynthesis | |
| Glycan (Sugar) | D-Glucose (activated as UDP-Glucose) | Primary Carbohydrate Metabolism |
Enzymatic Steps Involved in Glycoside Formation
The final step in the biosynthesis of this compound is the formation of a glycosidic bond, which links the monoterpenoid aglycone to the glucose molecule. This crucial reaction, known as glycosylation, is catalyzed by specific enzymes. mdpi.com
In plants, the glycosylation of secondary metabolites like terpenoids is predominantly carried out by enzymes belonging to the Glycosyltransferase (GT) superfamily. preprints.org Specifically, UDP-dependent Glycosyltransferases (UGTs) are responsible for transferring the glucose moiety from an activated sugar donor, UDP-glucose, to a hydroxyl group on the acceptor aglycone molecule. mdpi.com
The enzymatic reaction can be summarized as: Monoterpenoid Aglycone + UDP-Glucose → this compound (Monoterpenoid Glucoside) + UDP
This process is characterized by high regio- and stereoselectivity, ensuring that the glucose is attached at a specific position and with the correct orientation on the aglycone. preprints.org The glycosylation step is critical as it often enhances the water solubility, stability, and biological activity of the parent aglycone. mdpi.com While the general mechanism is well-established, the specific UGT enzyme responsible for synthesizing this compound has not been definitively identified. Research in this area involves screening candidate UGTs for their ability to glycosylate the proposed monoterpenoid precursor. preprints.org
The formation of the glycosidic bond is an essential step that finalizes the synthesis of the molecule. This process can be understood through the "retaining" mechanism, which consists of two steps: glycosylation and deglycosylation. nih.gov In the glycosylation step, a proton is transferred to the glycosidic oxygen, leading to the formation of a glycosyl-enzyme intermediate. nih.gov
Regulation of this compound Biosynthesis
The production of this compound, like other plant secondary metabolites, is tightly regulated at multiple levels to ensure it occurs at the appropriate time, in the correct tissues, and in response to specific developmental or environmental signals. bscb.org
Transcriptional Regulation: The biosynthesis of terpenoids is largely controlled by the expression of the genes encoding its pathway enzymes, from terpene synthases to glycosyltransferases. mdpi.com The expression of these genes is, in turn, controlled by various families of transcription factors (TFs). Key TF families implicated in regulating terpenoid biosynthesis include:
MYB (myeloblastosis-related): Often act as key regulators in secondary metabolism. mdpi.com
bHLH (basic helix-loop-helix): Can work with MYB factors to activate pathway genes. mdpi.com
AP2/ERF (APETALA2/Ethylene Response Factor): Frequently involved in stress-induced terpenoid production. mdpi.commdpi.com
WRKY: A large family of TFs often associated with plant defense responses, including the production of defensive secondary metabolites. mdpi.com
These TFs bind to specific promoter regions of biosynthetic genes, thereby activating or repressing their transcription.
Hormonal and Environmental Cues: The biosynthesis of plant secondary metabolites is often integrated with the plant's response to its environment. Phytohormones play a central role in this signaling network.
Jasmonic Acid (JA) and Salicylic Acid (SA): These are key defense-related hormones that can significantly upregulate the expression of genes in the terpenoid pathway, often in response to herbivory or pathogen attack. mdpi.com
Light and Circadian Rhythm: The expression of some terpenoid biosynthesis genes has been shown to be under the control of the circadian clock, linking their production to the daily light-dark cycle. mdpi.com
Metabolic Control: The flow of precursors from primary metabolism into the terpenoid pathway is another critical point of control. researchgate.net The availability of IPP, DMAPP, and UDP-glucose can be a limiting factor. Furthermore, feedback mechanisms, where the final product (or an intermediate) inhibits an earlier enzyme in the pathway, can also play a role in maintaining metabolic homeostasis. bscb.org
Isolation and Purification Methodologies for Perilloside a Academic Research
Extraction Techniques from Plant Matrices for Perilloside A Enrichment
The initial and pivotal stage in isolating this compound involves its extraction from raw plant materials. nih.gov The choice of extraction method and solvent is crucial as it directly influences the yield and initial purity of the target compound in the crude extract. The primary goal is to efficiently extract monoterpene glycosides, including this compound, while minimizing the co-extraction of undesirable compounds.
Conventional solvent extraction is the most widely employed method for obtaining this compound. nih.govfrontiersin.org Techniques such as maceration, reflux extraction, and Soxhlet extraction utilize organic solvents of varying polarities. nih.govorganomation.com Methanol (B129727) and ethanol (B145695) are frequently used, often in aqueous solutions, to effectively solubilize glycosides from the dried and powdered plant material. tandfonline.comdntb.gov.ua For instance, one established method involves refluxing the dried leaves of Perilla frutescens with methanol. tandfonline.com Following extraction, the solvent is typically removed under reduced pressure to yield a concentrated crude extract. tandfonline.com This crude extract is then often subjected to liquid-liquid partitioning, for example, between ethyl acetate (B1210297) and water, to separate compounds based on their polarity and enrich the fraction containing this compound. tandfonline.com
In addition to traditional methods, modern "green" extraction techniques are gaining prominence for their efficiency and reduced environmental impact. nih.gov These include Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE). nih.govorganomation.comksu.edu.sa UAE employs ultrasonic waves to create cavitation, disrupting plant cell walls and enhancing solvent penetration, which can lead to shorter extraction times and higher yields. frontiersin.org MAE utilizes microwave energy to rapidly heat the solvent and plant matrix, accelerating the extraction process. organomation.commdpi.com While specific applications of these advanced methods for this compound are not extensively detailed in the provided literature, their successful use for extracting polyphenols and other glycosides from plant matrices, including those from the Lamiaceae family (to which Perilla and Salvia belong), suggests their potential applicability. nih.govexplorationpub.com
Table 1: Overview of Extraction Techniques for Plant-Based Compounds
| Technique | Principle | Typical Solvents | Advantages | Disadvantages |
|---|---|---|---|---|
| Maceration | Soaking plant material in a solvent for an extended period at room temperature. dergipark.org.tr | Ethanol, Methanol, Water nih.gov | Simple, suitable for thermolabile compounds. nih.gov | Time-consuming, lower efficiency. nih.gov |
| Reflux Extraction | Boiling the plant material with a solvent and condensing the vapor back into the mixture. frontiersin.org | Methanol, Ethanol researchgate.net | More efficient than maceration due to heat. | Can degrade heat-sensitive compounds. nih.gov |
| Soxhlet Extraction | Continuous extraction with fresh, hot solvent recycled through the plant material. organomation.com | Hexane, Ethanol, Acetone organomation.com | High extraction efficiency, requires less solvent than maceration. nih.gov | High temperature can cause thermal degradation. nih.gov |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance mass transfer. frontiersin.org | Aqueous and non-aqueous solvents nih.gov | Reduced extraction time, increased yield. frontiersin.org | Can generate heat, potentially affecting thermolabile compounds. frontiersin.org |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample, accelerating extraction. organomation.com | Aqueous and non-aqueous solvents nih.gov | Fast, efficient, reduced solvent consumption. nih.gov | Requires specialized equipment. |
Chromatographic Separation Strategies for this compound Purification
Following initial extraction and preliminary fractionation, the enriched extract contains a complex mixture of compounds. Chromatography is the essential laboratory technique used to separate this mixture into its individual components based on their differential partitioning between a stationary phase and a mobile phase. wikipedia.org For the purification of this compound, a combination of column chromatography techniques is typically implemented.
Open-column chromatography is a fundamental step in the fractionation process. The crude extract or its partitions are passed through a column packed with a solid adsorbent (the stationary phase), and a solvent or mixture of solvents (the mobile phase) is used to elute the compounds. youtube.com The separation occurs because different compounds travel through the column at different rates depending on their affinity for the stationary phase. youtube.com
Commonly used stationary phases for the purification of moderately polar compounds like glycosides include:
Silica Gel: A polar adsorbent used in normal-phase chromatography. Non-polar compounds elute first, followed by progressively more polar compounds as the polarity of the mobile phase is increased.
Sephadex (e.g., LH-20): A size-exclusion chromatography medium that separates molecules based on their size. It is also effective for separating phenolic compounds and glycosides.
The process is often guided by Thin-Layer Chromatography (TLC) to monitor the separation and identify fractions containing the target compound. By systematically collecting the eluted solvent in different tubes (fractions) and analyzing them, the fractions containing this compound can be pooled for further purification.
Table 2: Column Chromatography Strategies for Purifying Natural Products
| Chromatography Type | Stationary Phase | Mobile Phase Principle | Purpose in this compound Purification |
|---|---|---|---|
| Normal-Phase Chromatography | Silica Gel | A non-polar solvent (e.g., chloroform) with increasing amounts of a polar solvent (e.g., methanol) | To separate compounds based on polarity, isolating the moderately polar glycoside fraction containing this compound. |
| Size-Exclusion Chromatography | Sephadex LH-20 | Often an alcohol like methanol or ethanol | To separate compounds based on molecular size and to remove pigments and polymeric impurities. |
Advanced Isolation Techniques for High-Purity this compound Acquisition
To achieve the high level of purity required for definitive structural analysis and bioactivity studies, advanced chromatographic techniques are employed as the final purification step. mdpi.com Preparative High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used method for this purpose. labcompare.comchromatographyonline.com
Preparative HPLC operates on the same principles as analytical HPLC but is designed to handle larger quantities of sample material to isolate, rather than just identify, the components of a mixture. wikipedia.orgchromatographyonline.com It offers significantly higher resolution and efficiency than open-column chromatography, allowing for the separation of closely related compounds. chromatographyonline.com
In a typical workflow, fractions enriched with this compound from previous chromatographic steps are injected into a preparative HPLC system. lcms.cz The system uses a high-pressure pump to pass the mobile phase through a column packed with small-particle stationary phase material. labcompare.com Reversed-phase HPLC is commonly used for purifying compounds like this compound, where the stationary phase is non-polar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. labcompare.com A detector (e.g., UV or Mass Spectrometry) monitors the column effluent, and a fraction collector is used to automatically collect the peak corresponding to pure this compound. chromatographyonline.comtarosdiscovery.com
A two-dimensional chromatographic approach can also be utilized to resolve highly complex mixtures. mdpi.com This strategy involves using two different chromatographic modes, such as normal-phase flash chromatography followed by reversed-phase semi-preparative HPLC. mdpi.com The orthogonality of these two methods provides a powerful tool for separating impurities that may be difficult to remove with a single chromatographic technique. mdpi.com The purity of the final isolated compound is then typically confirmed using analytical HPLC combined with detectors like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS). mdpi.com
Table 3: Example Parameters for Preparative HPLC Purification
| Parameter | Description | Example for Glycoside Purification |
|---|---|---|
| System | Preparative High-Performance Liquid Chromatography System | Agilent 1100 Series Purification System or similar lcms.cz |
| Column | Reversed-Phase (e.g., C18), with larger diameter for preparative scale chromatographyonline.com | C18, 10 µm particle size |
| Mobile Phase | A gradient of polar solvents, such as water and acetonitrile or methanol labcompare.com | Acetonitrile/Water gradient |
| Detection | UV Detector or Mass Spectrometer (MS) to identify the target compound peak tarosdiscovery.com | UV detection at a specific wavelength or MS monitoring for the mass of this compound |
| Fraction Collection | Automated collection of the eluent corresponding to the target peak chromatographyonline.com | Triggered by detector signal (threshold or slope) lcms.cztarosdiscovery.com |
Chemical Synthesis and Structural Modification Strategies for Perilloside a
Total Synthesis Approaches to Perilloside A and Its Analogues
While a complete de novo total synthesis of this compound from simple starting materials is not extensively documented in the literature, significant research has focused on the synthesis of its analogues. These efforts typically involve the glycosylation of its aglycone, (S)-perillyl alcohol (POH), with various sugar moieties. This approach allows for the creation of a diverse library of compounds to probe biological functions.
A key strategy for producing analogues involves the chemical glycosylation of POH. Researchers have developed facile routes for differential glycosylation, leading to the synthesis of large sets of POH glycosides. acs.orgacs.org One study reported the creation of 34 distinct POH glycosides, which enabled the investigation of how different sugar attachments influence biological activity. nih.govacs.org
The synthesis of these analogues can involve multiple steps. For instance, a perillyl neoaglycon was synthesized from POH in three steps: oxidation of POH to (S)-perillaldehyde, formation of an oxime, and subsequent reduction to provide the modified aglycone ready for glycosylation. nih.gov Another approach involves preparing tetraacetate derivatives of related monoterpene glucosides to elucidate structure-activity relationships. nih.gov The synthesis of these analogues, particularly those with modified sugar units or aglycones, is crucial for developing compounds with potentially improved pharmacological profiles compared to the natural this compound. nih.gov
Table 1: Selected Synthesized Analogues of this compound
| Compound Type | Starting Material | Key Modification | Reference(s) |
|---|---|---|---|
| Perillyl Neoaglycon | (S)-Perillyl Alcohol | Oxidation to aldehyde, oxime formation, reduction | nih.gov |
| This compound/C Tetraacetates | This compound/C | Acetylation | nih.gov |
| 6'-azido-D-glucoside of POH | Perillyl Alcohol | Glycosylation with azido-sugar | nih.govacs.org |
| 6'-triazole perillyl glucoside | 6'-azido perillyl glucoside | Cu(I)-catalyzed cycloaddition | tsijournals.com |
| Perillyl β-gentiobioside | (S)-Perillyl Alcohol | Biocatalytic glycosylation | researchgate.net |
| Perillyl β-maltoside | Perillyl β-glucoside | Enzymatic transglycosylation | researchgate.net |
Semi-synthetic Derivatization of this compound
Semi-synthesis begins with the isolated natural product, which is then chemically altered to produce novel derivatives. researchgate.net This approach is valuable for creating analogues when the natural product is readily available.
A straightforward example of semi-synthetic derivatization is the modification of the glycosyl moiety of this compound. Researchers have prepared tetraacetate derivatives of both this compound and the related Perilloside C. nih.gov This acetylation was found to increase the inhibitory activity against aldose reductase by approximately an order of magnitude compared to the parent compounds. nih.govglycoscience.ru
Further derivatization can be performed on synthetic glycoside analogues of this compound. For example, a 6'-azido perillyl glucoside, created through chemical synthesis, was further converted into a 6'-triazole perillyl glucoside. tsijournals.com This was achieved via a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction, demonstrating how the sugar portion of the molecule can be appended with diverse functional groups. tsijournals.com Such modifications are used to explore the impact of the sugar substituent on bioactivity. tsijournals.com While not performed on this compound itself, extensive derivatization of other monoterpene glycosides, such as paeoniflorin, by modifying various functional groups, highlights the chemical strategies available for this class of compounds. mdpi.com
Chemoenzymatic and Enzymatic Synthesis of this compound and Glycosides
Chemoenzymatic and purely enzymatic methods offer powerful alternatives to traditional chemical synthesis for producing this compound and its glycosides, often providing high selectivity under mild reaction conditions. researchgate.netnih.gov These strategies leverage the precision of biological catalysts, such as isolated enzymes or whole-cell systems.
Enzymatic Synthesis Using Isolated Enzymes
Two main classes of enzymes have been employed for the glycosylation of perillyl alcohol (POH):
Glycosyltransferases (GTs): These enzymes transfer a sugar moiety from an activated nucleotide-sugar donor to an acceptor molecule. A promiscuous GT from Bacillus, known as YjiC, has been successfully used to convert POH and other monoterpenes into a wide array of 41 different sugar-conjugated glycosides. acs.orgnih.gov The reactions utilized various nucleotide diphosphate (B83284) sugars, including those containing D-glucose, D-galactose, L-rhamnose, and N-acetylglucosamine. acs.orgnih.gov Similarly, a screen of 107 recombinant GTs from Arabidopsis thaliana identified 27 enzymes capable of glycosylating diverse terpenoids, including POH. nih.govyork.ac.uk
Glycosidases: In a process known as transglycosylation, glycosidases can be used to synthesize glycosides. Almond β-glucosidase, for example, has been used to catalyze the synthesis of perillyl β-D-glucoside (this compound). researchgate.netresearchgate.net This enzymatic approach has been foundational in producing this compound and its fatty acid esters in two-step biotransformation processes. researchgate.netresearchgate.net
Enzymatic Synthesis Using Whole-Cell Systems
Whole-cell biotransformation harnesses the metabolic machinery of microorganisms or plant cells to perform desired chemical conversions. This method can be advantageous as it may include cofactor regeneration systems. nih.govyork.ac.uk
Microbial Systems: Recombinant Escherichia coli expressing the promiscuous glycosyltransferase YjiC has demonstrated robust activity in synthesizing O-glucosyl derivatives of monoterpenes, including the glucoside of POH. acs.org The monoterpene substrates are fed to the growing cell cultures, which then convert them into glycosides and excrete the products into the medium. acs.org
Plant Cell Cultures: Cultured cells of Eucalyptus perriniana have been shown to glycosylate (S)-perillyl alcohol to produce not only this compound (perillyl β-glucoside) but also the unnatural disaccharide perillyl β-gentiobioside. researchgate.net
Chemoenzymatic Approaches
Chemoenzymatic synthesis combines chemical steps with enzymatic reactions to create efficient synthetic pathways. frontiersin.org A two-step biotransformation process to create perillyl glucoside fatty esters involves an initial enzymatic glycosylation of POH followed by a lipase-catalyzed esterification of the resulting glucoside. researchgate.net Furthermore, advances in process chemistry have been applied, such as the development of a continuous flow system using an immobilized β-glucosidase for the glycosylation of perillyl alcohol, which dramatically increased productivity compared to batch processes. rsc.org These integrated approaches leverage the strengths of both chemical and biological catalysis to achieve complex molecular structures. mdpi.com
Table 2: Enzymes and Whole-Cell Systems in the Synthesis of this compound and Analogues
| Catalyst Type | Specific Catalyst/Organism | Substrate(s) | Product(s) | Reference(s) |
|---|---|---|---|---|
| Glycosyltransferase | YjiC (Bacillus sp.) | Perillyl Alcohol + various NDP-sugars | 41 different POH glycosides | acs.orgnih.gov |
| Glycosyltransferase | GTs from Arabidopsis thaliana | Perillyl Alcohol + UDP-glucose | Perillyl glucoside | nih.govyork.ac.uk |
| Glycosidase | Almond β-glucosidase | Perillyl Alcohol + Glucose | Perillyl β-D-glucoside | researchgate.netresearchgate.net |
| Whole-Cell (Microbe) | E. coli expressing YjiC | Perillyl Alcohol | Perillyl O-glucoside | acs.org |
| Whole-Cell (Plant) | Eucalyptus perriniana cells | (S)-Perillyl Alcohol | Perillyl β-glucoside, Perillyl β-gentiobioside | researchgate.net |
Structural Characterization and Elucidation Methodologies in Perilloside a Research
Spectroscopic Analysis for Perilloside A Structure Determination
Mass Spectrometry (MS):
Mass spectral analysis was instrumental in determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provided the accurate mass of the molecule, which allowed for the deduction of its molecular formula, C₁₆H₂₆O₇. Fragmentation patterns observed in the mass spectrum further supported the proposed structure, showing the loss of the glucose unit and characteristic fragments of the perillyl alcohol moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR and ¹³C NMR spectroscopy provided the crucial data for piecing together the connectivity of the atoms in this compound.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displayed characteristic signals for both the perillyl alcohol and the glucose moieties. Key signals include those for the olefinic protons of the cyclohexene ring, the protons of the isopropenyl group, and the anomeric proton of the glucose unit, which confirmed a β-glycosidic linkage.
¹³C NMR Spectroscopy: The carbon NMR spectrum complemented the ¹H NMR data, showing the expected number of carbon signals corresponding to the molecular formula. The chemical shifts of the carbons in the perillyl alcohol portion and the glucose unit were consistent with the proposed structure.
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), were employed to establish the connectivity between protons and carbons. For instance, HMBC correlations were vital in confirming the linkage of the glucose unit to the perillyl alcohol aglycone.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |
| Aglycone (Perillyl Alcohol) | ||
| 1 | 134.0 | |
| 2 | 126.8 | 5.75 (br s) |
| 3 | 31.0 | 2.10 (m) |
| 4 | 41.2 | 2.15 (m) |
| 5 | 27.5 | 1.95 (m), 1.85 (m) |
| 6 | 30.8 | 2.10 (m), 1.45 (m) |
| 7 | 74.5 | 4.15 (d, 12.0), 3.80 (d, 12.0) |
| 8 | 148.9 | |
| 9 | 109.2 | 4.75 (s), 4.73 (s) |
| 10 | 20.8 | 1.74 (s) |
| Glycone (β-D-Glucose) | ||
| 1' | 102.5 | 4.35 (d, 7.8) |
| 2' | 74.9 | 3.20 (dd, 7.8, 9.0) |
| 3' | 77.8 | 3.38 (t, 9.0) |
| 4' | 71.5 | 3.30 (t, 9.0) |
| 5' | 77.9 | 3.35 (m) |
| 6' | 62.6 | 3.85 (dd, 12.0, 2.0), 3.68 (dd, 12.0, 5.5) |
Note: NMR data can vary slightly depending on the solvent and instrument frequency used.
Stereochemical Assignment Methodologies for this compound
Determining the absolute configuration of the chiral centers and the geometry of the glycosidic bond was crucial for the complete structural elucidation of this compound.
The stereochemistry of the perillyl alcohol moiety was established as (4S)-(-)-perillyl alcohol. This was determined by comparing its optical rotation with that of known standards.
The anomeric configuration of the glucose unit was determined to be β based on the coupling constant of the anomeric proton (H-1') in the ¹H NMR spectrum. A large coupling constant (typically around 7-8 Hz) is indicative of a trans-diaxial relationship between H-1' and H-2', which is characteristic of a β-glucopyranoside.
Further confirmation of the relative stereochemistry and through-space interactions was obtained using Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY experiments show correlations between protons that are close to each other in space, regardless of their bonding connectivity. For this compound, NOESY correlations would be expected between protons of the aglycone and the glucose unit at the glycosidic linkage, confirming their proximity and spatial arrangement.
Chemical methods, such as enzymatic hydrolysis, were also employed to confirm the nature of the sugar and its absolute configuration. Treatment of this compound with β-glucosidase would yield D-glucose and (4S)-(-)-perillyl alcohol, which can be identified by comparison with authentic samples.
Pharmacological Research Perspectives on Perilloside a
Research on Aldose Reductase Inhibitory Activity of Perilloside A
Studies have investigated the inhibitory effects of this compound on aldose reductase, an enzyme linked to diabetic complications such as cataracts. jst.go.jpnih.govjst.go.jp
In Vitro Enzyme Kinetics and Inhibition Mechanisms
In vitro studies using rat lens aldose reductase have been conducted to understand the kinetics and mechanisms of inhibition by this compound and its derivatives. jst.go.jpnih.govjst.go.jp
Research has shown that this compound exhibits competitive inhibition of rat lens aldose reductase with respect to the substrate glyceraldehyde. jst.go.jpnih.govjst.go.jp This mode of inhibition suggests that this compound competes with the substrate for binding to the active site of the enzyme. libretexts.orgnih.gov
In contrast to this compound, its tetraacetate derivatives demonstrate non-competitive inhibition with respect to the same substrate, glyceraldehyde. jst.go.jpnih.govjst.go.jp This indicates that the tetraacetates bind to a site on the enzyme other than the active site, thereby altering the enzyme's catalytic activity without preventing substrate binding. libretexts.orgnih.gov The inhibitory effects of these tetraacetates were found to be approximately ten times stronger than that of the original this compound. jst.go.jpnih.govjst.go.jp
The inhibition constant (K_i) is a measure of the inhibitor's affinity for the enzyme. For this compound, the K_i value for the competitive inhibition of rat lens aldose reductase was determined to be 1.4 x 10⁻⁴ M. jst.go.jpnih.govjst.go.jp For the non-competitive inhibition by its tetraacetate, the K_i value was found to be 2.5 x 10⁻⁵ M, indicating a higher affinity for the enzyme compared to the parent compound. jst.go.jpnih.govjst.go.jp
Table 1: Inhibition Constants (K_i) for this compound and its Tetraacetate
| Compound | Type of Inhibition | K_i Value (M) |
| This compound | Competitive | 1.4 x 10⁻⁴ |
| This compound Tetraacetate | Non-competitive | 2.5 x 10⁻⁵ |
Comparative Studies of this compound with Other Aldose Reductase Inhibitors
This compound and its related monoterpene glucoside, Perilloside C, have been studied alongside other compounds for their aldose reductase inhibitory activity. jst.go.jpnih.govjst.go.jp Perilloside C also showed competitive inhibition with a K_i value of 2.3 x 10⁻⁴ M, and its tetraacetate exhibited non-competitive inhibition with a K_i of 7.1 x 10⁻⁵ M. jst.go.jpnih.gov These findings contribute to the broader understanding of structure-activity relationships among monoterpene glucosides as aldose reductase inhibitors. jst.go.jpnih.govjst.go.jp The search for potent and specific aldose reductase inhibitors from natural sources is an active area of research, with numerous compounds from various plants being investigated. psu.eduresearchgate.netsld.cu
Exploration of Other Biological Activities of this compound in Preclinical Models
While the primary focus of research on this compound has been its aldose reductase inhibitory activity, the plant it is derived from, Perilla frutescens, is known to contain a wide array of bioactive compounds with various pharmacological effects. researchgate.netdntb.gov.ua These include anti-inflammatory, antioxidant, anticancer, and antimicrobial activities. researchgate.netdntb.gov.uanih.gov The broader family of monoterpenes, to which this compound belongs, has also been investigated for a range of biological activities, including potential anticancer properties. mdpi.comacs.org Further preclinical studies are needed to explore whether this compound itself possesses other significant biological activities beyond aldose reductase inhibition.
Antioxidant Activity Research
This compound is a monoterpene glycoside found in plants such as Perilla frutescens. jst.go.jpnih.gov Glycosides as a class of compounds, and Perilla frutescens extracts specifically, have been the subject of research for their potential health benefits, including antioxidant properties. jst.go.jpmdpi-res.com The antioxidant activity of substances is often evaluated by their ability to scavenge free radicals, which are implicated in cellular damage and various chronic diseases. jst.go.jpmdpi.comijmrhs.com
The antioxidant potential of Perilla frutescens extracts has been demonstrated in numerous studies. mdpi-res.commdpi.com These extracts contain a rich variety of polyphenolic compounds, such as rosmarinic acid, which are known to be major contributors to the plant's potent antioxidant effects. mdpi.commdpi.com The antioxidant mechanisms of these compounds primarily involve neutralizing reactive oxygen and nitrogen species by donating a hydrogen atom from their hydroxyl groups. mdpi.com Research on fractionated Perilla leaf extracts has confirmed that polar fractions, rich in phenolics, exhibit the highest antioxidant capacity in radical scavenging assays like DPPH and ABTS. mdpi.com
Anti-inflammatory Activity Research
The compound this compound is a constituent of Perilla frutescens, a plant widely recognized in traditional medicine and scientific research for its anti-inflammatory properties. jst.go.jpmdpi.com Extracts from Perilla frutescens have been shown to possess strong anti-inflammatory effects in various models, targeting inflammatory disorders such as colitis and airway inflammation. mdpi.comnih.gov The mechanisms often involve the inhibition of key inflammatory mediators and pathways. nih.govmdpi.com
Research has identified several active compounds in Perilla frutescens, including luteolin (B72000), apigenin (B1666066), and rosmarinic acid, and has detailed their anti-inflammatory actions. mdpi.commdpi.com For instance, studies on constituents isolated from Perilla frutescens var. acuta demonstrated that compounds like luteolin 7-O-diglucuronide and apigenin 7-O-diglucuronide exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa B) signaling pathway. mdpi.com The NF-κB pathway is a crucial regulator of pro-inflammatory gene expression, including cytokines like IL-6 and TNF-α. nih.govmdpi.com Other research has shown that Perilla leaf extract can reduce the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), both key players in the inflammatory response. nih.gov
Other Enzyme Inhibition Studies
Significant research on this compound has focused on its role as an enzyme inhibitor, particularly its effect on aldose reductase (aldehyde reductase; EC 1.1.1.21). jst.go.jpnih.govmdpi.com Aldose reductase is a key enzyme in the polyol pathway, which converts glucose to sorbitol. mdpi.com Under hyperglycemic conditions, excessive activity of this enzyme can lead to an accumulation of sorbitol in tissues, a process implicated in the development of diabetic complications such as cataracts and neuropathy. jst.go.jpmdpi.com
A pivotal study found that this compound, isolated from the leaves of Perilla frutescens, acts as an inhibitor of rat lens aldose reductase. jst.go.jpnih.gov The research detailed the kinetics of this inhibition, providing specific inhibitory constant (Ki) values. jst.go.jpnih.gov Further structure-activity relationship studies were conducted by preparing and testing related monoterpene glucosides and their acetylated derivatives to understand the chemical features necessary for the inhibitory activity. jst.go.jpnih.gov
Table 1: Inhibition of Rat Lens Aldose Reductase by this compound and Related Compounds
| Compound | Inhibition Constant (Ki) | Type of Inhibition (vs. Glyceraldehyde) |
| This compound | 1.4 x 10⁻⁴ M | Competitive |
| Perilloside C | 2.3 x 10⁻⁴ M | Competitive |
| This compound tetraacetate | 2.5 x 10⁻⁵ M | Non-competitive |
| Perilloside C tetraacetate | 7.1 x 10⁻⁵ M | Non-competitive |
| Data sourced from Fujita et al. (1995). jst.go.jpnih.gov |
The study revealed that this compound exhibits competitive inhibition with respect to the substrate glyceraldehyde, with a Ki value of 1.4 x 10⁻⁴ M. jst.go.jpnih.gov Interestingly, the acetylated form, this compound tetraacetate, showed an increased inhibitory effect by approximately one order of magnitude (Ki = 2.5 x 10⁻⁵ M), but the mechanism shifted to non-competitive inhibition. jst.go.jpnih.gov This suggests that the glucoside structure plays a crucial role in the interaction with the aldose reductase enzyme. jst.go.jpnih.govpsu.edu These findings identify this compound as a potent natural aldose reductase inhibitor, highlighting its potential as a lead compound for developing therapies to manage diabetic complications. mdpi.compsu.edu
Molecular and Cellular Mechanisms of Action of Perilloside a in Vitro Investigations
Ligand-Target Interaction Studies
The primary molecular target identified for Perilloside A through in vitro studies is aldose reductase (EC 1.1.1.21), a key enzyme in the polyol pathway. nih.gov This pathway becomes particularly active during hyperglycemic conditions, where the enzyme converts excess glucose into sorbitol. researchgate.net The accumulation of sorbitol is implicated in the pathogenesis of diabetic complications. researchgate.net Therefore, inhibiting aldose reductase is a significant therapeutic strategy. nih.gov
Computational methods, such as molecular docking, are employed to predict the binding affinity and interaction patterns between a ligand, like this compound, and its protein target. ecrjournal.com These in silico techniques are valuable for identifying potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.net
An in silico analysis using AutoDock investigated the binding of this compound to aldose reductase. The study reported a significant binding energy, suggesting a strong and stable interaction within the enzyme's binding pocket. researchgate.net
Table 1: Molecular Docking of this compound with Aldose Reductase| Compound | Target Protein | Docking Software | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| This compound | Aldose Reductase (AR) | AutoDock 4.2 | -8.07 | researchgate.net |
While molecular dynamics simulations are often used to study the dynamic behavior and stability of protein-ligand complexes over time, specific molecular dynamics studies for the this compound-aldose reductase complex have not been detailed in the reviewed literature. nawah-scientific.com
Experimental studies have successfully validated the computational predictions of this compound's interaction with aldose reductase. Research has confirmed that this compound, a monoterpene glucoside isolated from the leaves of Perilla frutescens, is an inhibitor of this enzyme. nih.govpsu.edupsu.edu
A key study detailed the kinetics of this inhibition, demonstrating that this compound acts as a competitive inhibitor of rat lens aldose reductase with respect to the substrate glyceraldehyde. nih.gov The inhibition constant (Ki) was determined, providing a quantitative measure of its potency. nih.gov
Table 2: Experimental Inhibition of Aldose Reductase by this compound| Compound | Enzyme Source | Type of Inhibition | Inhibition Constant (Ki) | Reference |
|---|---|---|---|---|
| This compound | Rat Lens Aldose Reductase | Competitive | 1.4 x 10-4 M | nih.gov |
Modulation of Intracellular Signaling Pathways by this compound
Intracellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are critical in regulating inflammatory responses. ecrjournal.commdpi.comoncotarget.comcolab.wsnih.govnih.govoatext.commdpi.com The NF-κB pathway, upon activation by stimuli like pro-inflammatory cytokines, plays a central role in the expression of genes involved in inflammation. oatext.com Similarly, the MAPK cascades (including ERK, JNK, and p38) transmit extracellular signals to the nucleus to regulate processes like inflammation and cell proliferation. mdpi.com
Extracts from Perilla frutescens have been shown to inhibit the activation of NF-κB and the phosphorylation of MAPK proteins in various in vitro models. mdpi.comnih.gov However, based on the reviewed scientific literature, there are no specific studies demonstrating the direct effect of isolated this compound on the modulation of the NF-κB or MAPK signaling pathways. Research has focused on other constituents of Perilla extracts, such as luteolin (B72000) and rosmarinic acid, for these effects. mdpi.com
Cell-Based Assays for Investigating Cellular Responses
Cell-based assays are fundamental tools for evaluating the biological effects of a compound on living cells. nawah-scientific.comatcc.orgnih.govnih.govmdpi.com These assays can measure a wide range of cellular responses, including the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6), cell viability, and proliferation. nawah-scientific.comnih.govnih.govnih.govnih.gov Macrophage cell lines, such as RAW 264.7, are commonly used to screen for anti-inflammatory activity because they can be stimulated with lipopolysaccharide (LPS) to produce inflammatory mediators. nawah-scientific.comnih.govnih.gov Human Umbilical Vein Endothelial Cells (HUVECs) are another relevant model for studying inflammation and angiogenesis. lifelinecelltech.comresearchgate.netevercyte.comnih.gov
Studies on extracts of Perilla frutescens using RAW 264.7 macrophages have demonstrated significant anti-inflammatory effects, including the dose-dependent suppression of NO and pro-inflammatory cytokine production. nih.govnih.gov While this compound has been mentioned in the context of the RAW 264.7 cell line, specific data from cell-based assays investigating the cellular responses to isolated this compound are not available in the reviewed literature. scilit.com The anti-inflammatory activities reported for Perilla extracts are often attributed to other compounds within the extract. mdpi.com
Structure Activity Relationship Sar Studies of Perilloside a and Its Derivatives
Impact of Glycosidic Moiety on Biological Activity
The glycosidic portion of Perilloside A, which is a glucose molecule, plays a crucial role in its interaction with biological targets. The nature of the sugar moiety and its substituents can significantly alter the compound's activity. ontosight.ai
Research has demonstrated that the presence of the glucose moiety is important for the aldose reductase inhibitory activity of this compound. jst.go.jpglycoscience.ru Studies comparing this compound with its aglycone (the non-sugar part) would be instrumental in fully elucidating the specific contribution of the glycosidic unit. The polarity imparted by the sugar is believed to influence the molecule's solubility and its ability to fit into the active site of target enzymes. ontosight.ai
A key finding in the SAR of this compound is the effect of acetylating the hydroxyl groups on the glucose moiety. This chemical modification leads to a significant increase in inhibitory potency against aldose reductase. jst.go.jpnih.govglycoscience.ru
| Compound | Modification of Glycosidic Moiety | Aldose Reductase Inhibitory Activity (Ki value) | Type of Inhibition |
|---|---|---|---|
| This compound | Unmodified Glucose | 1.4 x 10-4 M | Competitive |
| This compound Tetraacetate | Acetylated Glucose | 2.5 x 10-5 M | Non-competitive |
Influence of Aglycone Structural Features on Pharmacological Profiles
The aglycone, the non-sugar component of this compound, provides the foundational structure that determines the compound's pharmacological profile. Variations in the aglycone structure among related monoterpene glucosides have been shown to affect their biological activity.
A comparison between this compound and Perilloside C, which differ in their aglycone structure, reveals the importance of the aglycone for aldose reductase inhibition. This compound, with its specific monoterpene aglycone, exhibits a stronger inhibitory effect than Perilloside C. jst.go.jpnih.govglycoscience.ru This suggests that the stereochemistry and functional groups of the aglycone are critical for effective binding to the enzyme's active site.
| Compound | Key Aglycone Feature | Aldose Reductase Inhibitory Activity (Ki value) |
|---|---|---|
| This compound | (1'S)-p-menth-2-en-1-ol derivative | 1.4 x 10-4 M |
| Perilloside C | Different monoterpene aglycone | 2.3 x 10-4 M |
Effects of Specific Chemical Derivatizations on this compound Bioactivity
Specific chemical derivatizations of this compound have been a key strategy to probe its SAR and enhance its bioactivity. The most notable of these is the acetylation of the glycosidic hydroxyl groups.
The conversion of this compound and Perilloside C to their tetraacetate derivatives results in a marked increase in their inhibitory potency against aldose reductase, by approximately one order of magnitude. jst.go.jppsu.eduglycoscience.ru Interestingly, this derivatization also changes the mechanism of inhibition from competitive to non-competitive. jst.go.jpnih.govglycoscience.ru This shift suggests that the acetylated derivatives may bind to a different site on the enzyme (an allosteric site) rather than competing with the substrate at the active site. The increased lipophilicity of the acetylated compounds could also contribute to their enhanced activity by improving their ability to cross cell membranes.
| Compound | Chemical Derivatization | Aldose Reductase Inhibitory Activity (Ki value) | Change in Potency (vs. parent compound) | Type of Inhibition |
|---|---|---|---|---|
| This compound | None | 1.4 x 10-4 M | - | Competitive |
| This compound Tetraacetate | Acetylation of glucose hydroxyls | 2.5 x 10-5 M | ~10-fold increase | Non-competitive |
| Perilloside C | None | 2.3 x 10-4 M | - | Competitive |
| Perilloside C Tetraacetate | Acetylation of glucose hydroxyls | 7.1 x 10-5 M | ~3-fold increase | Non-competitive |
Analytical Methodologies for Perilloside a Quantification and Characterization in Research
Advanced Chromatographic Techniques (e.g., HPLC, LC-MS)
High-Performance Liquid Chromatography (HPLC) and its coupling with Mass Spectrometry (LC-MS) are cornerstone techniques for the analysis of Perilloside A in complex plant extracts. frontiersin.orgfrontiersin.org These methods offer high sensitivity and selectivity, allowing for the separation, identification, and quantification of the compound. frontiersin.orgjmchemsci.com
Ultra-Performance Liquid Chromatography (UPLC), a high-pressure version of HPLC, coupled with tandem mass spectrometry (UPLC-MS/MS), has been effectively utilized in the metabolic profiling of Perilla frutescens leaves, where this compound is a known constituent. frontiersin.org The high-throughput capability of these systems is essential for analyzing numerous samples, for instance, when studying the metabolic changes during a plant's development. frontiersin.org In a metabolomic study of perilla leaves, a comprehensive analysis was performed using an Agilent 1290 UHPLC system. frontiersin.org The separation was achieved on a C18 column, which is common for separating moderately polar compounds like glycosides. frontiersin.orgmdpi.com The use of a gradient elution with water and acetonitrile (B52724), both containing formic acid to improve peak shape and ionization efficiency, is a standard practice. frontiersin.orgnih.gov
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for identifying unknown compounds in plant extracts by providing both retention time data from the chromatography and mass-to-charge ratio (m/z) data from the spectrometer. Current time information in Bangalore, IN.researchgate.net The interface between the two, often an electrospray ionization (ESI) source, is crucial for transferring the separated compounds from the liquid phase to the gas phase for mass analysis. researchgate.net For instance, nano-liquid chromatography coupled to a high-resolution electrospray-ionization quadrupole time-of-flight mass spectrometer (nLC-ESI-qTOF-MS) was used to identify this compound for the first time in Citrus sinensis fruits. researchgate.net
| Parameter | Specification |
|---|---|
| Instrumentation | Agilent 1290 UHPLC System |
| Column | Agilent ZORBAX SB C18 (4.6 × 50 mm, 1.8 μm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min, 12% B; 2-26 min, 12%-24% B; 26-35 min, 24%-50% B; 35-38 min, 50%-100% B; 38-45 min, 100% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 0.5 µL |
| MS Detector | Tandem Mass Spectrometer (MS/MS) |
High-Resolution Spectrometric Methods (e.g., HRMS, NMR)
High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for the unambiguous structural elucidation and characterization of phytochemicals like this compound. nih.gov
HRMS provides highly accurate mass measurements, enabling the determination of the elemental composition of a compound. researchgate.net This is crucial for distinguishing between compounds with the same nominal mass (isobars). Techniques like time-of-flight (TOF) and Orbitrap mass spectrometry are commonly used for this purpose. researchgate.net For example, the identification of this compound in Citrus sinensis was accomplished using a high-resolution nLC-ESI-qTOF-MS system. researchgate.net In studies of related compounds, such as perillyl alcohol glycosides, HRMS with electrospray ionization (HRMS-ESI) has been used to confirm the calculated mass of the synthesized molecules, providing confidence in their identity. acs.org
NMR spectroscopy, including 1D (¹H and ¹³C) and 2D techniques, provides detailed information about the carbon-hydrogen framework of a molecule, which is essential for determining its complete structure. nih.govresearchgate.net While specific, detailed NMR spectral data for this compound is not always presented in general screening studies, the characterization of any novel or isolated compound relies heavily on these methods. nih.gov For instance, the structures of new bromophenols isolated from red algae were determined by NMR and MS, a standard approach that would be applied to this compound if it were being isolated and characterized from a new source. mdpi.com The combination of HPLC with HRMS and NMR, often in a hyphenated setup (HPLC-HRMS-NMR), allows for the separation and subsequent detailed structural analysis of individual compounds from a complex mixture. nih.gov
| Compound Derivative | Technique | Observed Data (m/z) |
|---|---|---|
| Methoxy({[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl] methyl})amine | HRMS-ESI | Calculated for C₁₁H₁₈NO (MH⁺) 180.1383, Found 180.1385 |
| Methoxy({[4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl})amine | HRMS-ESI | Calculated for C₁₁H₂₀NO (MH⁺) 182.1539, Found 180.1542 |
Development of Bioanalytical Methods for this compound in Biological Matrices (Preclinical Focus)
The evaluation of a compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion) is a critical component of preclinical research. frontiersin.orgmdpi.com This requires the development and validation of robust bioanalytical methods to quantify the analyte in various biological matrices like plasma, urine, and tissues. wuxiapptec.comwalshmedicalmedia.com While specific, published bioanalytical methods for this compound in preclinical models are not readily found, the principles for their development are well-established by regulatory guidelines. europa.eueuropa.eu
A bioanalytical method for this compound would typically involve LC-MS/MS due to its high sensitivity and specificity, which is necessary for detecting low concentrations of the analyte and its potential metabolites in complex biological samples. wuxiapptec.comnih.gov The development process involves creating procedures for sample collection, processing, and analysis. walshmedicalmedia.com
The validation of such a method is crucial to ensure its reliability and reproducibility. europa.eu Key validation parameters, as stipulated by regulatory bodies like the EMA, include selectivity, accuracy, precision, linearity, range, and stability of the analyte in the biological matrix under various storage and handling conditions. europa.eu Selectivity ensures that the method can distinguish this compound from endogenous components of the matrix. walshmedicalmedia.comeuropa.eu Accuracy and precision confirm that the measurements are close to the true value and are repeatable. biomedres.us
For example, a validated UHPLC-MS/MS method for quantifying another plant-derived compound, CAM106, in rat plasma involved protein precipitation with acetonitrile to extract the compound from the plasma proteins before analysis. mdpi.com A similar sample preparation technique could be a starting point for developing a method for this compound. The method for CAM106 was validated for matrix effects, recovery, precision, and accuracy, demonstrating its suitability for a pharmacokinetic study. mdpi.com A comprehensive preclinical study would also investigate the distribution of the compound in various tissues and its excretion in urine and feces, requiring method validation in each of these matrices. frontiersin.org The development of such validated bioanalytical methods is a prerequisite for conducting the toxicokinetic and pharmacokinetic studies needed to support regulatory submissions for new drug candidates. europa.eubiomedres.us
Preclinical Research Models and Experimental Designs Utilizing Perilloside a
In Vitro Cell-Based Assay Systems for Perilloside A Research
In vitro cell-based assays represent a foundational step in preclinical research, offering a controlled environment to study the direct effects of a compound on specific cell types and molecular pathways. mdpi.comnih.gov These systems are instrumental in the initial screening and mechanistic evaluation of compounds like this compound. nih.gov
Research on this compound has utilized specific cell-based assays to explore its therapeutic potential, particularly in the context of inflammation and diabetic complications. One of the key findings is the potent inhibitory effect of this compound on aldose reductase. nih.gov Aldose reductase is a critical enzyme in the polyol pathway, which is implicated in the development of diabetic complications such as neuropathy, nephropathy, and retinopathy. By converting excess glucose to sorbitol, this pathway can lead to osmotic stress and cellular damage. The ability of this compound to inhibit this enzyme suggests a potential mechanism for mitigating such complications. nih.gov
In addition to its effects on diabetic-related enzymes, the broader anti-inflammatory potential of compounds from Perilla frutescens has been investigated using macrophage cell lines. Macrophages, such as the widely used RAW 264.7 cell line, are key players in the inflammatory response. biomedpharmajournal.org When stimulated with agents like lipopolysaccharide (LPS), these cells produce a variety of pro-inflammatory mediators. nih.gov Studies on extracts of Perilla frutescens, which contains this compound, have demonstrated anti-inflammatory activity in LPS-stimulated RAW 264.7 macrophages. biomedpharmajournal.org This suggests that components of the extract, potentially including this compound, can modulate inflammatory pathways within these immune cells.
Below is a table summarizing the in vitro cell-based assay systems used in research relevant to this compound.
| Cell Line/Assay System | Target/Purpose | Key Findings Related to this compound or its Source |
| Aldose Reductase Inhibition Assay | Evaluation of inhibitory activity against aldose reductase, an enzyme in the polyol pathway linked to diabetic complications. | This compound was identified as a potent inhibitor of aldose reductase, suggesting a potential role in preventing diabetic complications. nih.gov |
| RAW 264.7 Macrophage Cells | Assessment of anti-inflammatory effects by measuring the production of pro-inflammatory mediators upon stimulation. | Extracts from Perilla frutescens, the plant source of this compound, have been shown to possess anti-inflammatory properties in this cell line. biomedpharmajournal.org |
These in vitro findings provide a strong rationale for further investigation of this compound in more complex biological systems.
In Vivo Animal Models for Efficacy Studies (e.g., diabetic animal models)
In vivo animal models are indispensable for evaluating the systemic efficacy and potential therapeutic effects of a compound in a living organism. nih.govfrontiersin.orgmedsci.org For a compound like this compound with potential anti-diabetic properties, animal models of diabetes are particularly relevant. nih.govcientperiodique.commdpi.comresearchgate.net These models can be induced chemically, such as with streptozotocin (B1681764) (STZ), or can be based on genetic predisposition to the disease. nih.govfrontiersin.orgmedsci.orgbiotech-asia.org
While direct studies on isolated this compound in diabetic animal models are limited, research on extracts from Perilla frutescens, a primary source of this compound, provides valuable insights. mdpi.comresearchgate.netbiomedpharmajournal.orgresearchgate.net These studies have demonstrated the potential of the plant's constituents to ameliorate diabetic conditions in vivo.
One common model used is the STZ-induced diabetic rat. biotech-asia.orgresearchgate.net STZ is a chemical that is toxic to the insulin-producing beta cells of the pancreas, leading to a state of hyperglycemia that mimics type 1 diabetes. nih.govmedsci.org In studies involving the administration of Perilla frutescens leaf extract to STZ-induced diabetic rats, significant reductions in serum glucose levels were observed. researchgate.net Furthermore, these extracts were found to modulate serum levels of total cholesterol (TC), triglycerides (TG), high-density lipoprotein cholesterol (HDL-C), and low-density lipoprotein cholesterol (LDL-C), indicating a broader beneficial effect on diabetic dyslipidemia. researchgate.net Histopathological examination of the liver and intestinal tissue in these animals also showed improvements, suggesting a protective effect on these organs from diabetic damage. researchgate.net
Another relevant animal model is the db/db mouse, which is a genetic model of type 2 diabetes characterized by obesity and insulin (B600854) resistance. nih.gov Research using Perilla frutescens sprout extract in db/db mice has shown significant reductions in fasting blood glucose, serum insulin, triglyceride, and total cholesterol levels. nih.gov These findings suggest that the extract can improve insulin sensitivity and glucose metabolism in a model of type 2 diabetes. nih.gov
The table below summarizes the key findings from in vivo studies using extracts from the source plant of this compound.
| Animal Model | Extract Used | Key Findings |
| Streptozotocin (STZ)-induced diabetic rats | Perilla frutescens leaf extract | Significantly decreased serum glucose levels. Modulated serum lipids (TC, TG, HDL-C, LDL-C). Improved histopathology of the liver and intestine. researchgate.net |
| db/db mice | Perilla frutescens sprout extract | Significantly reduced fasting blood glucose, serum insulin, triglyceride, and total cholesterol levels. nih.gov |
These in vivo studies on Perilla frutescens extracts strongly suggest that its bioactive components, which include this compound, have anti-diabetic potential. Future research should focus on isolating this compound and evaluating its efficacy in these and other diabetic animal models to confirm its specific contribution to the observed therapeutic effects.
Future Research Directions and Unexplored Avenues for Perilloside a
Discovery and Characterization of Novel Perilloside A-related Compounds
The exploration of novel compounds structurally related to this compound is a promising avenue for discovering agents with enhanced or new biological activities. This involves the synthesis and characterization of analogues and derivatives, building upon the foundational structure of this compound and its aglycone, (S)-perillyl alcohol (POH).
Future research can focus on glycodiversification, a strategy that involves modifying the sugar moiety of this compound. Studies on POH have demonstrated that glycosylation can significantly influence pharmacological properties. acs.org A facile four-step process for the differential glycosylation of POH has led to the synthesis of 34 POH glycosides, some of which exhibited improved antiproliferative potency. acs.org For instance, the introduction of an azido (B1232118) group at the C4′ position of the glucose ring (4′-azido-d-glucoside, PG9) resulted in a compound with significantly increased potency against certain cancer cell lines in vitro. acs.org This highlights that regiospecific modifications to the sugar component are a critical area for investigation.
Further research should systematically explore the structure-activity relationships (SAR) of these new derivatives. This includes investigating a wider range of sugar variants and modifications at different positions of both the sugar and the perillyl alcohol backbone. Characterization of these new compounds would involve advanced analytical techniques to confirm their structures and stereochemistry. Subsequent biological screening is necessary to evaluate their potential as, for example, aldose reductase inhibitors, building on the known activity of this compound in this area. jst.go.jpnih.govmdpi.com The discovery of novel oleanolic acid derivatives through bioconversion and semi-synthesis provides a methodological parallel for creating and testing new bioactive agents. mdpi.com
| Compound/Analog Class | Reported Finding/Future Direction | Key Research Focus |
| Perillyl Alcohol (POH) Glycosides | Synthesis of a series of 34 POH glycosides revealed that sugar-dependent modifications impact antiproliferative activity. acs.org | Glycodiversification; Structure-Activity Relationship (SAR) studies. |
| Azido-sugar Variants (e.g., PG9) | The 4′-azido-d-glucoside (PG9) showed more than 85-fold increased potency against the A549 cell line compared to the parent compound. acs.org | Regiospecific modification of the glycosidic moiety to enhance potency. |
| C7-N,N-disubstituted Amino Derivatives | Previously reported as among the most potent POH analogues. acs.org | Functionalization of the aglycone backbone to explore new pharmacological activities. |
| Monoterpene Glucosides | Investigated for aldose reductase inhibitory activity to elucidate structure-activity relationships. jst.go.jp | Screening for specific enzyme inhibition and comparing efficacy with this compound. |
Comprehensive Exploration of Additional Molecular Targets and Biological Pathways
While the fundamental mechanisms of this compound are not fully elucidated, initial research points toward specific molecular targets. ontosight.ai A crucial future direction is to broaden the investigation to identify additional targets and understand its influence on various biological pathways.
The primary known target for this compound is aldose reductase, an enzyme implicated in diabetic complications. jst.go.jpnih.govmdpi.com Future studies should confirm this interaction using advanced biochemical and cellular assays and explore the potential for inhibiting other isoforms or related enzymes.
The biological activities of its aglycone, perillyl alcohol (POH), suggest other potential pathways for this compound. POH is known to inhibit the post-translational isoprenylation of small G proteins, such as those in the Ras/MAPK pathway, which is critical in cell growth regulation. acs.orgnih.gov It is plausible that this compound, as a glycoside of POH, may act as a prodrug that releases POH, or it may have its own distinct interactions within this pathway. Research has also suggested that POH glycosides might inhibit the phosphorylation of the S6 ribosomal protein, a different mechanism than previously proposed for POH. acs.org
Future research should employ systematic screening approaches to identify a wider range of molecular targets. nih.gov This could involve techniques like affinity chromatography-mass spectrometry or cell-based reporter assays for various signaling pathways, such as those involved in inflammation, neuroprotection, or cancer. ontosight.ainih.gov Understanding how this compound interacts with these pathways is essential for uncovering its full therapeutic potential.
| Potential Target/Pathway | Evidence/Rationale | Future Research Approach |
| Aldose Reductase | This compound and Perilloside C are reported as potent, competitive inhibitors of aldose reductase. nih.govmdpi.com | In-depth kinetic studies; investigation of inhibitory effects on diabetic complication models. |
| Ras/MAPK Pathway | The aglycone, POH, is known to inhibit the isoprenylation of Ras family proteins. acs.orgnih.gov | Investigate whether this compound acts as a prodrug for POH or has direct effects on this pathway. |
| S6 Ribosomal Protein Phosphorylation | Studies on novel POH glycosides suggest this as a putative mechanism for antiproliferative activity. acs.org | Western blot analysis and phosphoproteomics to confirm the inhibition of S6 protein phosphorylation in cells treated with this compound. |
| General G-Protein Signaling | POH inhibits the isoprenylation of small G proteins, affecting their function. nih.gov | Assess the effect of this compound on the localization and activity of various G proteins. |
Advancements in Sustainable Production of this compound through Synthetic Biology and Biotransformation
The production of this compound currently relies on its extraction from natural sources, such as Perilla frutescens. acs.orgnih.gov To ensure a stable and scalable supply for research and potential future applications, it is imperative to develop sustainable production methods. Synthetic biology and biotransformation offer powerful tools to achieve this goal.
Synthetic biology can be used to engineer microbial cell factories, such as Escherichia coli or Saccharomyces cerevisiae, for the de novo production of this compound. nih.gov This involves introducing and optimizing a biosynthetic pathway that converts a simple carbon source, like glucose, into the final product. frontiersin.org This approach can be guided by identifying the native plant biosynthetic genes and assembling them into a microbial host. nih.govfrontiersin.org
Biotransformation represents another promising strategy. This process uses enzymes or whole microbial cells to convert a readily available precursor, such as limonene (B3431351) or perillyl alcohol, into this compound. sustainablemanufacturingexpo.comzenfoldst.com This can involve:
Enzymatic Glycosylation: Utilizing specific glycosyltransferases to attach a glucose molecule to perillyl alcohol.
Microbial Transformation: Engineering microorganisms to perform specific oxidative and glycosylation steps to convert a substrate like limonene into this compound. mdpi.com
These biotechnological approaches offer several advantages over traditional chemical synthesis or extraction, including the use of renewable feedstocks, milder reaction conditions, and reduced generation of hazardous waste. sustainablemanufacturingexpo.comzenfoldst.com Future research should focus on discovering the relevant enzymes, optimizing metabolic pathways in host organisms, and scaling up the bioprocess for efficient and cost-effective production. sintef.no
Application of Integrated Omics Technologies in this compound Research (e.g., Metabolomics, Proteomics)
To gain a holistic understanding of the biological effects of this compound, the application of integrated "omics" technologies is essential. nih.gov These high-throughput techniques can provide comprehensive insights into the molecular changes induced by the compound within a biological system. researchgate.nethumanspecificresearch.org
Metabolomics , the study of the complete set of metabolites in a cell or organism, can be used to identify the metabolic pathways affected by this compound. nih.gov By comparing the metabolic profiles of treated versus untreated cells, researchers can uncover biomarkers of the compound's activity and gain a deeper understanding of its mechanism of action. nih.govmdpi.com
Proteomics , the large-scale study of proteins, can identify which proteins this compound interacts with directly or indirectly. frontiersin.org This can reveal its molecular targets and the signaling pathways it modulates. nih.gov For example, proteomic analysis could confirm the downstream effects of aldose reductase inhibition or the modulation of the Ras pathway. acs.orgnih.gov
| Omics Technology | Application in this compound Research | Expected Outcome |
| Metabolomics | Profiling of metabolites in cells or tissues after treatment with this compound. nih.gov | Identification of perturbed metabolic pathways (e.g., polyol pathway) and discovery of biomarkers of efficacy or toxicity. nih.govmdpi.com |
| Proteomics | Quantitative analysis of protein expression changes in response to this compound. frontiersin.org | Identification of direct protein targets and downstream signaling cascades (e.g., S6 ribosomal protein). acs.orgnih.gov |
| Transcriptomics | Analysis of changes in gene expression (mRNA levels) following exposure to this compound. | Understanding the regulatory effects of this compound at the gene level and identifying gene networks involved in its response. |
| Integrated Omics | Combining data from metabolomics, proteomics, and transcriptomics. frontiersin.orgmdpi.com | A comprehensive, systems-level understanding of the mechanism of action, from gene regulation to protein function and metabolic output. |
Q & A
Q. What methodologies are used to isolate and characterize Perilloside A from natural sources?
this compound is typically isolated from Perilla frutescens using solvent extraction (e.g., ethanol/water mixtures), followed by chromatographic techniques like HPLC or column chromatography. Characterization involves spectroscopic methods (NMR, MS) to confirm its molecular structure (C₁₆H₂₆O₆) and stereochemistry. Physical properties such as melting point (114.5–115°C) and optical rotation ([α]D²² = −92.7°) are compared to literature data for validation . Purity is assessed via TLC and HPLC, with elemental analysis ensuring compositional accuracy .
Q. Which analytical techniques are critical for confirming this compound’s purity and structural integrity?
Key techniques include:
- HPLC : Quantifies purity and identifies co-eluting impurities.
- NMR Spectroscopy : Resolves stereochemical details (e.g., glycosidic linkage configuration).
- Mass Spectrometry (MS) : Validates molecular weight (314.38 g/mol) and fragmentation patterns.
- Optical Rotation : Matches reported values ([α]D²² = −92.7° in MeOH) to confirm enantiomeric consistency .
Q. How is this compound differentiated from structurally similar compounds like Perilloside B or C?
Differentiation relies on:
- Chromatographic Retention Times : Distinct elution profiles in HPLC.
- Spectral Data : Variations in NMR chemical shifts (e.g., hydroxyl group positioning) and MS fragmentation patterns.
- Biological Activity : this compound shows stronger aldose reductase inhibition (54.5% at 0.1 mmol/L) compared to Perilloside C (46.4%) in rat lens assays .
Advanced Research Questions
Q. How can contradictions in reported hypoglycemic effects of this compound be resolved?
Discrepancies often arise from variations in experimental models (e.g., in vivo vs. in vitro) or dosage regimens. To address this:
- Standardize Models : Use consistent animal models (e.g., Sprague-Dawley rats) and administration routes (e.g., 10 mg/kg oral dose).
- Control Variables : Monitor blood glucose levels under standardized diets and fasting conditions.
- Comparative Analysis : Cross-reference with studies using human recombinant aldose reductase assays to isolate enzyme-specific effects .
Q. What strategies optimize the synthesis of this compound for structural-activity relationship (SAR) studies?
Challenges include stereochemical complexity and glycosidic bond formation. Strategies involve:
Q. How can molecular mechanisms underlying this compound’s aldose reductase inhibition be elucidated?
Methodologies include:
- Molecular Docking : Simulate binding interactions with aldose reductase’s active site (e.g., using AutoDock Vina).
- Kinetic Studies : Measure inhibition constants (Ki) and determine competitive/non-competitive modes.
- Gene Knockdown Models : Use siRNA to suppress aldose reductase expression and validate target specificity .
Q. What experimental designs improve the stability assessment of this compound in formulation studies?
Stability protocols should include:
Q. How can bioavailability challenges of this compound be addressed in preclinical studies?
Approaches involve:
- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles to enhance solubility.
- Prodrug Design : Modify hydroxyl groups to improve intestinal absorption.
- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models .
Methodological Recommendations
- In Silico-Experimental Hybrids : Combine molecular docking (e.g., GLP-1 receptor agonist screening) with in vitro validation to prioritize compounds for SAR .
- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by sharing raw spectral data and assay protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
